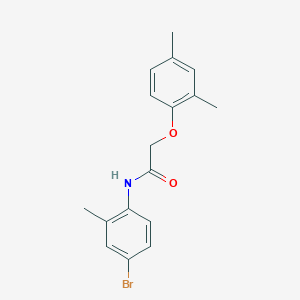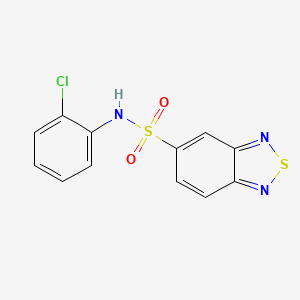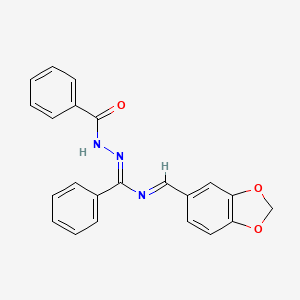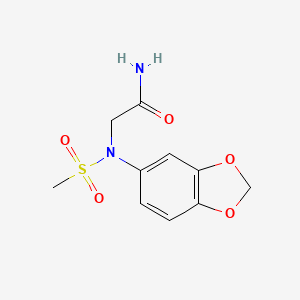![molecular formula C14H15N3O2 B5842374 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide, also known as AG1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the EGFR signaling pathway and its role in various biological processes.
作用機序
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of EGFR and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.
Biochemical and Physiological Effects:
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. It has also been shown to inhibit wound healing, angiogenesis, and neuronal development.
実験室実験の利点と制限
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has several advantages in lab experiments. It is a specific inhibitor of EGFR tyrosine kinase and does not affect other receptor tyrosine kinases. It has a high potency and can be used at low concentrations. However, 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide also has some limitations. It is a synthetic small molecule inhibitor and may have off-target effects. It has a short half-life and may require frequent administration in in vivo experiments.
将来の方向性
There are several future directions for the use of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide in scientific research. It can be used to study the role of EGFR in various biological processes such as stem cell differentiation, immune response, and cancer metastasis. It can also be used in combination with other targeted therapies to enhance their efficacy. Furthermore, the development of more potent and specific EGFR inhibitors based on the structure of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can lead to the discovery of new cancer therapies.
合成法
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can be synthesized through a multi-step process starting from 4-morpholinylphenylacetic acid and cyanogen bromide. The detailed synthesis method has been described in various research articles and can be found in scientific literature.
科学的研究の応用
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been extensively used in scientific research to study the EGFR signaling pathway and its role in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has also been used to study the role of EGFR in various physiological processes such as wound healing, angiogenesis, and neuronal development.
特性
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-12(14(16)18)9-11-1-3-13(4-2-11)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,16,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJWJSTAKYGCH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)


![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
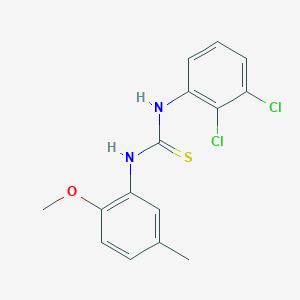
![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
![2-[(3-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5842354.png)
